calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium ascorbate can be synthesized by reacting ascorbic acid with calcium carbonate or calcium hydroxide. The reaction typically occurs in an aqueous solution, where ascorbic acid is dissolved in water and then calcium carbonate or calcium hydroxide is added. The mixture is stirred until the reaction is complete, resulting in the formation of calcium ascorbate and water .
Industrial Production Methods
In industrial settings, calcium ascorbate is produced by a similar method but on a larger scale. The process involves the controlled addition of calcium carbonate or calcium hydroxide to an aqueous solution of ascorbic acid under specific temperature and pH conditions to ensure maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
Calcium ascorbate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Calcium ascorbate can be oxidized to dehydroascorbic acid in the presence of oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced back to ascorbic acid using reducing agents like sodium borohydride.
Substitution: In substitution reactions, calcium ascorbate can react with other compounds to form esters or ethers under appropriate conditions.
Major Products
The major products formed from these reactions include dehydroascorbic acid (oxidation), ascorbic acid (reduction), and various esters or ethers (substitution) .
Scientific Research Applications
Calcium ascorbate has a wide range of scientific research applications:
Chemistry: It is used as a reducing agent and antioxidant in various chemical reactions.
Biology: It plays a role in collagen synthesis, wound healing, and immune function.
Medicine: It is used as a dietary supplement to prevent and treat vitamin C deficiency.
Industry: It is used as a food additive to preserve freshness and prevent oxidation in food products
Mechanism of Action
Calcium ascorbate exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and free radicals. The pathways involved include the reduction of oxidative stress and the enhancement of immune function .
Comparison with Similar Compounds
Similar Compounds
Sodium ascorbate: Another salt of ascorbic acid, used similarly as a dietary supplement and food additive.
Magnesium ascorbate: A magnesium salt of ascorbic acid, also used for its antioxidant properties.
Potassium ascorbate: A potassium salt of ascorbic acid, used in dietary supplements and food preservation.
Uniqueness
Calcium ascorbate is unique due to its calcium content, which provides additional nutritional benefits, particularly for bone health. Unlike other ascorbate salts, it offers both vitamin C and calcium, making it a preferred choice for individuals seeking to supplement both nutrients simultaneously .
Properties
IUPAC Name |
calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O6.Ca/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLORRZQTHNGFTI-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Ca+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14CaO12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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